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Compound of Interest

Compound Name:
Benzoic acid, 2-(2-propenyl)-,

methyl ester

CAS No.: 61463-59-0

Cat. No.: B12076807

Get Quote

Executive Summary & Compound Identification
Methyl 2-allylbenzoate is a key intermediate in organic synthesis, particularly in palladium-

catalyzed difunctionalization and heterocycle formation. Unlike its parent compound (methyl

benzoate), the presence of an allyl group at the ortho position introduces significant steric and

electronic perturbations that alter its photochemical behavior.
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Attribute Details

IUPAC Name Methyl 2-(prop-2-en-1-yl)benzoate

Common Name Methyl 2-allylbenzoate; Methyl o-allylbenzoate

CAS Number 61463-59-0

Molecular Formula

Molecular Weight 176.21 g/mol

Key Application
Precursor for Pd-catalyzed cyclization;

Photoredox substrates

UV-Vis Absorption Profile
The UV-Vis spectrum of Methyl 2-allylbenzoate is characterized by two primary absorption

bands typical of aromatic esters, designated as the K-band (conjugation) and B-band

(benzenoid). However, the ortho-substitution imposes a hypsochromic shift (blue shift) and

hypochromic effect (reduced intensity) compared to para-isomers or unsubstituted analogs.

Experimental Data Summary (Methanol, )

Transition Band (nm)

Molar Absorptivity (

,

)

Electronic Origin

K-Band (Primary) 225 – 228 (Ar-COOMe

conjugation)

B-Band (Secondary) 270 – 275 (Ring breathing,

forbidden)
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Note on Solvatochromism: In non-polar solvents (e.g., Cyclohexane), the fine structure of the B-

band (270–280 nm) becomes more resolved. In polar protic solvents (e.g., Methanol), hydrogen

bonding with the ester carbonyl typically blurs this fine structure and may cause a slight red shift

of the K-band.

Mechanistic Insight: The "Ortho-Effect"
The defining feature of Methyl 2-allylbenzoate's spectrum is the Steric Inhibition of Resonance.

Steric Crowding: The bulky allyl group at the C2 position forces the ester moiety (

) at C1 to rotate out of the plane of the benzene ring.

Decoupling: This twisting reduces the overlap between the

-orbitals of the benzene ring and the carbonyl group.

Spectral Consequence: The K-band (normally ~227 nm with

in methyl benzoate) is dampened (lower

) and slightly blue-shifted compared to sterically unhindered isomers like Methyl 4-
allylbenzoate.

Comparative Analysis: Alternatives & Analogs
To validate the identity and purity of Methyl 2-allylbenzoate, it is crucial to compare its

absorbance profile against structurally related standards.
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Compound Structure (K-Band)
Mechanistic
Difference

Methyl 2-allylbenzoate Ortho-allyl ~226 nm

Steric Inhibition: Allyl

group twists ester out

of plane; reduced

conjugation.

Methyl Benzoate Unsubstituted 227 nm

Baseline: Planar

conformation allows

full conjugation; higher

.

Methyl 4-allylbenzoate Para-allyl ~235 nm

Hyperconjugation:Par

a-allyl group donates

electron density via

interaction; Red shift.

Methyl Salicylate Ortho-hydroxy 305 nm

Intramolecular H-

Bond: Stabilizes

planar form; strong

auxochromic effect

(Red shift).

Visualizing the Steric & Electronic Effects
The following diagram illustrates the causal relationship between the structural substitution and

the resulting UV spectral shift.
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Substituent Position
(Ortho vs. Para)

Steric Hindrance
(Allyl vs. Ester)

Ortho-Allyl causes crowding

Molecular Planarity
(Dihedral Angle)

Forces rotation

Pi-System Conjugation
(Ring-Carbonyl)

Reduces orbital overlap

UV Absorption Shift
(Lambda max & Epsilon)

Hypsochromic (Blue) Shift
Hypochromic Effect

Para-Substitution
(No Steric Clash)

Maintains Planarity

Click to download full resolution via product page

Caption: Causal pathway of the "Ortho-Effect" on UV absorption. The steric clash prevents

coplanarity, reducing conjugation and shifting absorption to lower wavelengths.

Experimental Protocol: Determination of
Objective: Accurately determine the molar extinction coefficient (

) and

for Methyl 2-allylbenzoate.

Reagents & Equipment[1][2][3][4][5]
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Analyte: Methyl 2-allylbenzoate (>98% purity, CAS 61463-59-0).

Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cut-off < 205 nm.

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent

Cary 60).

Cuvettes: Quartz, 10 mm path length (

).

Step-by-Step Methodology
Stock Solution Preparation:

Weigh exactly

(

) of Methyl 2-allylbenzoate.[1]

Dissolve in

of Methanol in a volumetric flask.

Concentration (

):

.

Serial Dilution:

Prepare working standards at concentrations:

.

Example: Dilute

of stock into
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MeOH for the

standard.

Measurement:

Blank: Run a baseline correction using pure Methanol.

Scan: Scan samples from

to

.

Record: Absorbance (

) at

(~227 nm) and

(~272 nm).

Data Analysis:

Plot

vs. Concentration (

) for the primary peak.

Apply Beer-Lambert Law:

.

The slope of the linear regression line represents

.

Quality Control Criteria
Linearity:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12076807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


for the calibration curve.

Absorbance Range: Ensure

for highest accuracy.

Solvent Cut-off: Confirm solvent does not absorb significantly at 220 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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